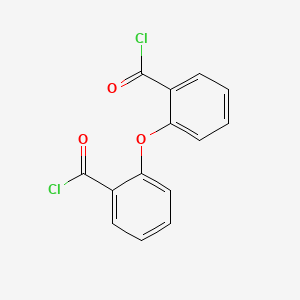
2,2'-Oxydibenzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Oxydibenzoyl chloride is an organic compound with the molecular formula C14H8Cl2O3. It is a derivative of benzoyl chloride and is characterized by the presence of two benzoyl chloride groups connected by an oxygen atom. This compound is primarily used in the synthesis of various polymers and as an intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: 2,2’-Oxydibenzoyl chloride can be synthesized through the reaction of 2,2’-oxydibenzoic acid with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions, where the acid is dissolved in an appropriate solvent such as dichloromethane or chloroform, and the chlorinating agent is added gradually. The reaction mixture is then heated to promote the formation of the acyl chloride groups.
Industrial Production Methods: In an industrial setting, the production of 2,2’-oxydibenzoyl chloride involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions: 2,2’-Oxydibenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,2’-oxydibenzoic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with diamines to form polyamides.
Common Reagents and Conditions:
Amines: Reacts under mild conditions to form amides.
Alcohols: Requires the presence of a base such as pyridine to form esters.
Water: Hydrolysis occurs readily at room temperature.
Major Products:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
科学的研究の応用
2,2’-Oxydibenzoyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Polymer Chemistry: Used as a monomer in the synthesis of polyamides and polyesters.
Material Science: Employed in the development of high-performance materials with enhanced thermal and mechanical properties.
Pharmaceuticals: Serves as an intermediate in the synthesis of various pharmaceutical compounds.
Biological Research: Utilized in the modification of biomolecules for studying protein-ligand interactions.
作用機序
The mechanism of action of 2,2’-oxydibenzoyl chloride involves its reactivity towards nucleophiles. The compound’s acyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications, where the compound acts as an acylating agent to introduce benzoyl groups into target molecules.
類似化合物との比較
4,4’-Oxydibenzoyl Chloride: Similar structure but with different substitution pattern.
Benzoyl Chloride: Lacks the oxygen linkage between benzoyl groups.
Isophthaloyl Chloride: Contains two acyl chloride groups but with a different aromatic backbone.
Uniqueness: 2,2’-Oxydibenzoyl chloride is unique due to the presence of an oxygen atom linking the two benzoyl chloride groups. This structural feature imparts distinct reactivity and properties, making it valuable in specific synthetic applications where other acyl chlorides may not be suitable.
特性
CAS番号 |
50975-64-9 |
|---|---|
分子式 |
C14H8Cl2O3 |
分子量 |
295.1 g/mol |
IUPAC名 |
2-(2-carbonochloridoylphenoxy)benzoyl chloride |
InChI |
InChI=1S/C14H8Cl2O3/c15-13(17)9-5-1-3-7-11(9)19-12-8-4-2-6-10(12)14(16)18/h1-8H |
InChIキー |
LNTGGPJSADTYSG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)Cl)OC2=CC=CC=C2C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


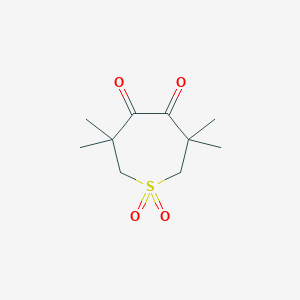
![Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]-4,4,4-trifluorobutanoate](/img/structure/B14649238.png)
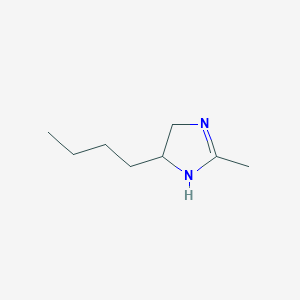
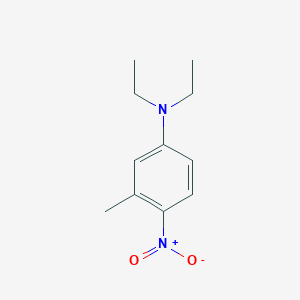

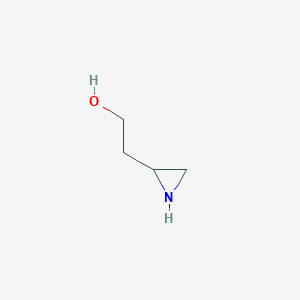
![1-[(Propan-2-yl)amino]-3-[(pyrimidin-2-yl)oxy]propan-2-ol](/img/structure/B14649267.png)
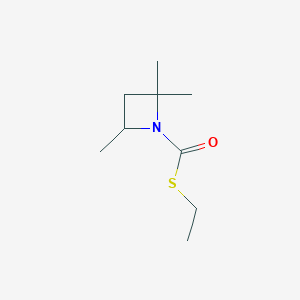
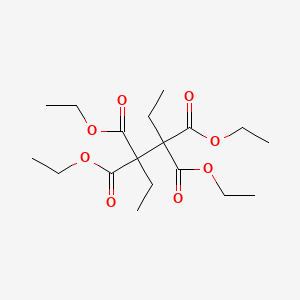



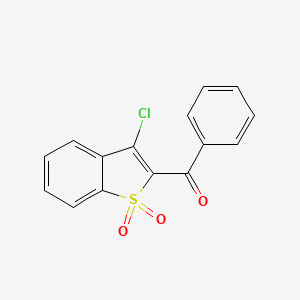
![N-Butyl-N-[3-(triethoxysilyl)propyl]butan-1-amine](/img/structure/B14649312.png)
